AZM475271 is a small molecule compound known for its role as a Src tyrosine kinase inhibitor. It is identified by the CAS number 476159-98-5 and has shown potential in reducing tumor size, vascularity, and metastasis in various cancer models, particularly in human pancreatic cells. This compound has garnered attention due to its ability to induce apoptosis and inhibit cancer cell growth, making it a candidate for therapeutic applications in oncology .
AZM475271 exhibits significant biological activity as an anticancer agent. Studies have demonstrated that it effectively reduces tumor growth and metastasis in vivo, particularly in models of pancreatic cancer. The compound has been shown to increase apoptosis rates in cancer cells through the modulation of various signaling pathways, including those involving integrins and guanosine triphosphatases (GTPases) which are crucial for cell adhesion and migration .
AZM475271 is primarily researched for its applications in cancer therapy. Its ability to inhibit Src tyrosine kinase makes it a promising candidate for treating various cancers, especially those characterized by aberrant Src signaling. Furthermore, its potential use extends to combination therapies with other anticancer agents to enhance therapeutic efficacy .
Interaction studies involving AZM475271 have focused on its effects on cellular signaling pathways. Research indicates that AZM475271 can modulate the activity of several proteins involved in focal adhesion and cytoskeletal dynamics, such as LIM domain kinases and GTPases. These interactions are crucial for understanding how AZM475271 exerts its anticancer effects and could inform future therapeutic strategies .
AZM475271 shares structural and functional similarities with other Src inhibitors but stands out due to its specific design targeting integrin α2β1 heterodimers. Below is a comparison with similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
SU6656 | Src tyrosine kinase inhibitor | Demonstrated synergy with Aurora kinases |
Dasatinib | Multi-target kinase inhibitor | Broad spectrum against various kinases |
Bosutinib | Src/Abl inhibitor | Selective for BCR-ABL fusion protein |
AZD0530 | Src inhibitor | Focused on solid tumors |
AZM475271's specificity for certain integrin interactions may provide unique therapeutic advantages compared to these other compounds, particularly in tumor microenvironments where integrin signaling plays a pivotal role .
Acute Toxic